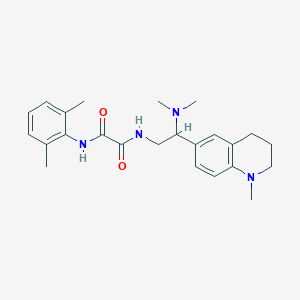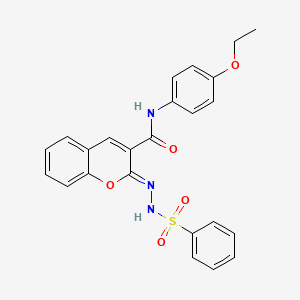![molecular formula C13H16ClN3OS B2494301 4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine CAS No. 568570-10-5](/img/structure/B2494301.png)
4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine" involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. Lei et al. (2017) established a rapid and green synthetic method, achieving a total yield of 43% through these steps, confirmed by 1H NMR and MS (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using NMR and MS spectrum techniques, demonstrating the presence of the morpholine ring and the thienopyrimidine core. For instance, Voskressensky et al. (2015) explored the structure of 2-(chloro(methoxy, morpholino)methyl)-hexahydropyrimidothieno[3,2-c]azocines, revealing the complexity of the molecular interactions within these compounds (Voskressensky, L., et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of "this compound" derivatives often involve nucleophilic substitution reactions and the ability to undergo various chemical transformations. Karimian et al. (2017) synthesized new derivatives demonstrating the compound's versatility in forming substituted derivatives through nucleophilic substitution (Karimian, A., et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, including those related to the specified compound, have been studied for their potential in inhibiting tumor necrosis factor alpha and nitric oxide. A study by Lei et al. (2017) focused on a green synthetic method for such compounds, noting their importance as intermediates in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017).
Application in Imaging and Disease Diagnosis
The compound has been explored in the context of Parkinson's disease imaging. Wang et al. (2017) synthesized a derivative for potential use as a PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights the compound's relevance in the development of diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial and Antifungal Activity
Further research indicates potential antimicrobial applications. Majithiya and Bheshdadia (2022) synthesized novel derivatives from a morpholine molecule related to the specified compound and tested them against bacterial and fungal strains, suggesting its use in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Potential in Cancer Therapy
Another study by Karimian et al. (2020) synthesized novel heterocyclic systems from a compound similar to the specified molecule, underlining the potential use of these derivatives in cancer therapy (Karimian & Karimi, 2020).
Safety and Hazards
As with any chemical compound, handling “4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine” requires appropriate safety measures. It should be stored in a cool, dry place in tightly closed containers, with adequate ventilation, and away from oxidizing agents . For more specific safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS).
Propiedades
IUPAC Name |
4-[(4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c1-8-9(2)19-13-11(8)12(14)15-10(16-13)7-17-3-5-18-6-4-17/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNLFJLUYQMTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CN3CCOCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


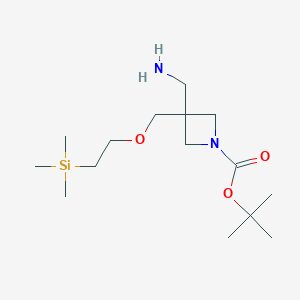
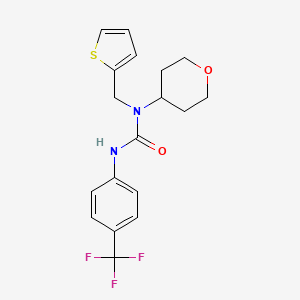
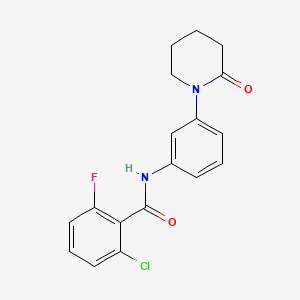
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2494231.png)
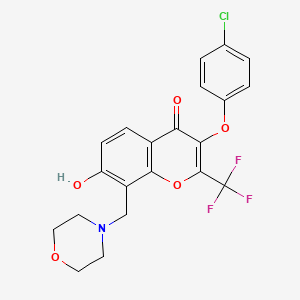
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2494234.png)
![8-(4-Methoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2494236.png)
![N-(3-methoxybenzyl)-5-oxo-3-(m-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
